molecular formula C14H21NO B13414317 (4-Benzyl-1-methylpiperidin-4-yl)methanol

(4-Benzyl-1-methylpiperidin-4-yl)methanol

Cat. No.: B13414317
M. Wt: 219.32 g/mol
InChI Key: SVUOMCPYSVTRCT-UHFFFAOYSA-N
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Description

(4-Benzyl-1-methylpiperidin-4-yl)methanol is a chemical compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1-methylpiperidin-4-yl)methanol typically involves the reaction of 4-benzylpiperidine with formaldehyde and a reducing agent. One common method is the reductive amination of 4-benzylpiperidine using formaldehyde and sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce various piperidine derivatives .

Scientific Research Applications

(4-Benzyl-1-methylpiperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzyl-1-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-4-methylpiperidin-4-yl)methanol
  • (1-Methylpiperidin-4-yl)methanol
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine

Uniqueness

(4-Benzyl-1-methylpiperidin-4-yl)methanol is unique due to its specific structure, which allows for distinct interactions with biological targets. Its benzyl group and hydroxyl functionality provide versatility in chemical reactions and potential for various applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(4-benzyl-1-methylpiperidin-4-yl)methanol

InChI

InChI=1S/C14H21NO/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3

InChI Key

SVUOMCPYSVTRCT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CC2=CC=CC=C2)CO

solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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